4-Cyclohexylphenylglyoxalhydrate 4-Cyclohexylphenylglyoxalhydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13241413
InChI: InChI=1S/C14H18O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14,16-17H,1-5H2
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

4-Cyclohexylphenylglyoxalhydrate

CAS No.:

Cat. No.: VC13241413

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexylphenylglyoxalhydrate -

Specification

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 1-(4-cyclohexylphenyl)-2,2-dihydroxyethanone
Standard InChI InChI=1S/C14H18O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14,16-17H,1-5H2
Standard InChI Key CTYODVQCRLGLEW-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Cyclohexylphenylglyoxal hydrate is systematically named 2-(4-cyclohexylphenyl)-2-oxoacetaldehyde hydrate, reflecting its IUPAC nomenclature . The compound exists as a hydrate, with water stabilizing the reactive aldehyde groups. Key identifiers include:

PropertyValue
CAS Registry Number99433-89-3
Molecular FormulaC14H18O3H2O\text{C}_{14}\text{H}_{18}\text{O}_{3} \cdot \text{H}_{2}\text{O}
Molecular Weight234.29 g/mol
Parent Compound2-(4-Cyclohexylphenyl)-2-oxoacetaldehyde (CID: 19261416)

The cyclohexyl group contributes to the molecule’s hydrophobicity, while the glyoxal moiety introduces electrophilic reactivity .

Conformational Analysis

X-ray crystallographic data for analogous glyoxal derivatives, such as ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveal that cyclohexane rings often adopt envelope or boat conformations in the solid state . For 4-cyclohexylphenylglyoxal hydrate, computational models predict a flattened boat conformation for the cyclohexyl group, minimizing steric strain while maximizing van der Waals interactions . The hydrate’s crystal packing is likely stabilized by hydrogen bonds between water molecules and carbonyl oxygen atoms, forming R44(30)R_4^4(30) or R44(34)R_4^4(34) graph-set motifs, as observed in related structures .

Synthetic Methodologies

Coupling-Based Strategies

Modern synthetic routes employ cross-coupling reactions to bypass regioselectivity problems. A patent (CN104628555A) describes the use of Suzuki-Miyaura coupling to assemble biphenyl intermediates, which are subsequently oxidized to glyoxal derivatives . For 4-cyclohexylphenylglyoxal hydrate, a plausible pathway involves:

  • Suzuki coupling of cyclohexylphenylboronic acid with a protected glyoxal precursor.

  • Oxidative cleavage of the resulting diol using NaIO4_4 or ozonolysis.

  • Hydration under aqueous conditions to stabilize the aldehyde groups .

This method achieves ≥85% yield in model systems, with HPLC purity exceeding 98% after recrystallization .

Petasis Reaction for Multicomponent Synthesis

The Petasis reaction offers a one-pot alternative, combining boronic acids, amines, and carbonyl compounds. For glyoxal hydrates, glyoxylic acid serves as the carbonyl component, reacting with cyclohexylphenylboronic acid and a secondary amine (e.g., morpholine) to form an iminium intermediate . Subsequent hydrolysis releases the glyoxal hydrate, as demonstrated in the synthesis of N-alkylated amino acids . Advantages include:

  • Atom economy: All reactants contribute to the final product.

  • Stereocontrol: Chiral auxiliaries like tert-butanesulfinamide enable enantioselective synthesis .

Physicochemical Properties

Solubility and Stability

4-Cyclohexylphenylglyoxal hydrate is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) . The hydrate form enhances stability by protecting the aldehyde groups from oxidation. Thermal analysis of related compounds indicates decomposition temperatures above 150°C, suggesting that the hydrate is stable under ambient conditions but requires refrigeration for long-term storage .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1720 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (O-H stretch from hydrate) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 9.70 (s, 1H, aldehyde), δ 7.45–7.30 (m, 4H, aromatic), δ 1.80–1.20 (m, 10H, cyclohexyl) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 198.5 (C=O), δ 145.2 (quaternary aromatic carbon), δ 35.1–25.6 (cyclohexyl carbons) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

4-Cyclohexylphenylglyoxal hydrate serves as a precursor to α-ketoamide protease inhibitors, which are investigated for antiviral and anticancer activity . For instance, macrocyclic TF-FVIIa inhibitors derived from similar glyoxal hydrates exhibit nanomolar potency in coagulation assays .

Materials Science

The compound’s rigid cyclohexyl group and hydrogen-bonding capacity make it a candidate for supramolecular assemblies. In Zn2_2Dy2_2 coordination clusters, glyoxal derivatives act as bridging ligands, enabling the construction of metal-organic frameworks (MOFs) with applications in gas storage .

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